1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine
Overview
Description
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
Target of Action
The primary target of the compound “1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine” is the H1 receptors . These receptors are known to interact with histamine, a compound involved in local immune responses and regulating physiological function in the gut. They also act as neurotransmitters in the brain. Antagonists of H1 receptors, like the compound , are often used in the treatment of allergies .
Mode of Action
The compound acts as an antagonist at the H1 receptors . This means it binds to these receptors and blocks their interaction with histamine. As a result, it prevents the allergic reactions that can occur when histamine interacts with these receptors .
Result of Action
The compound has been tested for in vivo anti-allergic activities and has shown significant effects on both allergic asthma and allergic itching . Some derivatives of the compound have exhibited stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Biochemical Analysis
Biochemical Properties
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Additionally, it can modulate cell signaling pathways, such as those mediated by histamine receptors, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been shown to inhibit histamine H1 receptors, reducing allergic responses . This inhibition is achieved through competitive binding, where the compound competes with histamine for the receptor’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of histamine receptors, resulting in prolonged anti-allergic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits histamine receptors without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as skin irritation and potential reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, facilitating its entry into target cells where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with specific biomolecules to modulate cellular processes.
Preparation Methods
The synthesis of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 2-aminothiazole.
Formation of Intermediate: The 4-chlorobenzaldehyde is reacted with 2-aminothiazole to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
Piperazine Addition: The final step involves the addition of piperazine to the thiazole ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals with potential therapeutic activities such as antihistamines, antipsychotics, and anti-inflammatory agents.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound is employed in chemical biology to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine can be compared with other similar compounds such as:
1-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}piperazine: This compound has a bromine atom instead of chlorine, which may result in different biological activities and properties.
1-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}piperazine: The presence of a methyl group instead of chlorine can affect the compound’s pharmacokinetics and pharmacodynamics.
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine: The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCJKHGXSLOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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